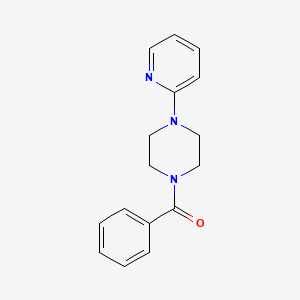

Phenyl 4-(2-pyridyl)piperazinyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl 4-(2-pyridyl)piperazinyl ketone is a chemical compound with the molecular formula C16H17N3O and a molecular weight of 267.33 g/mol . It is characterized by the presence of a phenyl group, a pyridyl group, and a piperazinyl ketone moiety. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-(2-pyridyl)piperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 4-(2-pyridyl)piperazinyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Psychotropic Activity

Phenyl 4-(2-pyridyl)piperazinyl ketone and its derivatives have been investigated for their psychotropic properties. Research indicates that compounds with piperazine and pyridine moieties exhibit significant activity on the central nervous system. Specifically, these compounds have been shown to possess anti-psychotic and anti-anxiety effects.

- Case Study : A study highlighted the synthesis of novel derivatives that demonstrated excellent psychotropic activity, suggesting their potential use as anti-psychotic agents. The pharmacological evaluation involved assessing their efficacy in animal models of anxiety and psychosis, revealing promising results for further development as therapeutic agents .

Hepatoprotective Properties

Recent studies have explored the hepatoprotective potential of phenyl ketone derivatives, including this compound. These compounds have shown promise in modulating oxidoreductase activity, which is crucial for liver health.

- Research Findings : A study focused on synthetic phenyl ketone derivatives reported that specific compounds could significantly reduce triglyceride accumulation in HepG2 cells, a model for human liver cells. The compound labeled as 5f exhibited an EC50 value of 10.2 nM, indicating strong hepatoprotective effects .

Table 1: Hepatoprotective Activity of Phenyl Ketone Derivatives

| Compound | EC50 Value (nM) | Effect on Triglycerides | Reference |

|---|---|---|---|

| 5f | 10.2 | Decreased accumulation | |

| 5e | 12.5 | Decreased accumulation | |

| Control | - | Increased accumulation |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The presence of the phenyl and piperazinyl groups contributes to its effectiveness against various bacterial strains.

- Case Study : A comparative study assessed the antimicrobial efficacy of several phenyl ketone derivatives, including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been another area of interest, particularly in relation to its ability to modulate inflammatory pathways.

- Research Insights : A recent investigation into phenyl ketone derivatives revealed that they could inhibit pro-inflammatory cytokines in vitro. The findings suggest that these compounds may serve as lead candidates for developing new anti-inflammatory drugs .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction between piperazine derivatives and appropriate ketones through methods such as the Mannich reaction.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Piperazine derivative + Ketone |

| Reaction Type | Mannich reaction |

| Conditions | Reflux in suitable solvent |

| Yield | Varies based on substituents and conditions |

Wirkmechanismus

The mechanism of action of phenyl 4-(2-pyridyl)piperazinyl ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Phenyl 4-(2-pyridyl)piperazinyl ketone can be compared with other similar compounds, such as:

Phenyl 2-pyridyl ketoxime: This compound has a similar structure but contains an oxime group instead of a piperazinyl ketone.

Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Phenyl 4-(2-pyridyl)piperazinyl ketone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound is a piperazine derivative characterized by its unique structure that includes a phenyl group and a pyridine moiety. This structural configuration is associated with various pharmacological properties, particularly in the modulation of neurotransmitter systems.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes.

- Neurotransmitter Modulation : The compound has been shown to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

- Enzyme Inhibition : It acts as an inhibitor for certain phosphodiesterases (PDEs), particularly PDE4, which is involved in the hydrolysis of cyclic AMP (cAMP) and plays a role in inflammatory responses .

Antidepressant Effects

Recent studies have highlighted the antidepressant potential of this compound. It exhibits significant serotonin reuptake inhibition, as demonstrated in various animal models. For instance, a related compound showed a reduction in immobility times in the forced swimming test (FST), suggesting an antidepressant-like effect .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For example, derivatives related to this compound have shown promising results against colorectal and lung cancer cell lines, with IC50 values in the low micromolar range .

Data Table: Biological Activity Summary

Case Studies

- Antidepressant Study : A study involving a related piperazine derivative demonstrated its ability to stabilize serotonin levels in vivo, effectively counteracting depressive behaviors induced by p-chloroamphetamine in rats .

- Anticancer Research : Another investigation focused on a series of phenyl alkyl ketones, including derivatives of this compound, revealed that specific modifications could enhance their potency against cancer cells, with some compounds achieving IC50 values as low as 0.32 μM against colorectal adenocarcinoma cells .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. Studies indicate good bioavailability and stability in metabolic conditions, although some derivatives may present risks for drug-drug interactions due to their structural properties .

Eigenschaften

IUPAC Name |

phenyl-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c20-16(14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-17-15/h1-9H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODMPXGYBRIUJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.